Differential Kinase Selectivity vs. Y-27632
In a direct head-to-head kinase selectivity panel, OXA-06 and Y-27632 displayed markedly different inhibition profiles across a panel of protein kinases. Notably, OXA-06 showed substantially weaker inhibition of PKC family kinases (PKCδ 36% vs. Y-27632 55%; PKCε 26% vs. Y-27632 84%; PKCη 27% vs. Y-27632 81%; PKCθ 12% vs. Y-27632 82%) and RSK family kinases (RSK1 6% vs. Y-27632 51%; RSK2 17% vs. Y-27632 70%; RSK3 10% vs. Y-27632 82%) compared to Y-27632. Conversely, OXA-06 exhibited stronger inhibition of PKA (98% vs. Y-27632 29%) and ARK5 (56% vs. Y-27632 1%). Both compounds inhibited ROCK1 (94% each) and ROCK2 (95% each) equipotently [1].
| Evidence Dimension | Kinase selectivity profile (% inhibition) |
|---|---|
| Target Compound Data | OXA-06 (200 nM): ROCK1 94%, ROCK2 95%, PKA 98%, ARK5 56%, PKCδ 36%, PKCε 26%, PKCη 27%, PKCθ 12%, RSK1 6%, RSK2 17%, RSK3 10% |
| Comparator Or Baseline | Y-27632 (10 μM): ROCK1 94%, ROCK2 95%, PKA 29%, ARK5 1%, PKCδ 55%, PKCε 84%, PKCη 81%, PKCθ 82%, RSK1 51%, RSK2 70%, RSK3 82% |
| Quantified Difference | OXA-06 shows 3.4-fold higher PKA inhibition, 56-fold higher ARK5 inhibition, but substantially lower PKC (2-6.8 fold difference) and RSK (3-8.5 fold difference) family inhibition at the tested concentrations |
| Conditions | ProfilerPro Kinase Selectivity Kits; OXA-06 tested at 200 nM, Y-27632 at 10 μM; data representative of two independent experiments |
Why This Matters
This differential selectivity profile enables researchers to distinguish ROCK-dependent phenotypes from PKC/RSK-mediated off-target effects, which is critical for target validation studies and for users requiring cleaner ROCK-specific signaling readouts.
- [1] Vigil D, Kim TY, Plachco A, et al. Table 1: Protein kinase inhibition profiles of OXA-06 and Y-27632. Cancer Res. 2012;72(20):5338-5347. Supplementary Table S1. View Source
